Cas no 2059909-36-1 ((1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid)

(1s,3s)-3-Hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a hydroxyl group and a carboxylic acid functionality on a substituted aromatic ring. Its rigid cyclobutane scaffold and polar substituents make it a valuable intermediate in organic synthesis, particularly for constructing stereochemically defined compounds. The presence of both hydroxy and carboxylic acid groups enhances its utility in derivatization reactions, while the nitro and methyl substituents on the phenyl ring offer opportunities for further functionalization. This compound’s defined stereochemistry (1s,3s) is advantageous for applications requiring precise spatial orientation, such as pharmaceutical or materials science research. Its structural features also suggest potential as a ligand or building block in asymmetric synthesis.
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid structure
2059909-36-1 structure
商品名:(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
CAS番号:2059909-36-1
MF:C12H13NO5
メガワット:251.235323667526
CID:5163201
PubChem ID:125457556

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Cyclobutanecarboxylic acid, 3-hydroxy-1-(2-methyl-4-nitrophenyl)-, cis-
    • (1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
    • インチ: 1S/C12H13NO5/c1-7-4-8(13(17)18)2-3-10(7)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16)/t9-,12+
    • InChIKey: LIDIRJNXIQEZLP-WVSHTKLVSA-N
    • ほほえんだ: [C@]1(C2=CC=C([N+]([O-])=O)C=C2C)(C(O)=O)C[C@H](O)C1

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-341162-5g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1
5g
$8152.0 2023-09-03
Enamine
EN300-341162-5.0g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1 95.0%
5.0g
$8152.0 2025-03-18
Enamine
EN300-341162-2.5g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1 95.0%
2.5g
$5510.0 2025-03-18
Enamine
EN300-341162-10.0g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1 95.0%
10.0g
$12088.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01059549-1g
(1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1 95%
1g
¥7441.0 2023-03-11
Enamine
EN300-341162-1g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1
1g
$2811.0 2023-09-03
Enamine
EN300-341162-0.5g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1 95.0%
0.5g
$2697.0 2025-03-18
Enamine
EN300-341162-0.05g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1 95.0%
0.05g
$2361.0 2025-03-18
Enamine
EN300-341162-0.25g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1 95.0%
0.25g
$2585.0 2025-03-18
Enamine
EN300-341162-0.1g
(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
2059909-36-1 95.0%
0.1g
$2473.0 2025-03-18

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid 関連文献

(1s,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acidに関する追加情報

Chemical Profile of (1S,3S)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic Acid (CAS No. 2059909-36-1)

(1S,3S)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid, identified by its CAS number 2059909-36-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutane core substituted with a hydroxy group and an aromatic ring bearing a nitro and methyl substituent, exhibits unique structural and functional properties that make it a promising candidate for various applications in drug discovery and molecular research.

The stereochemistry of this compound, specifically the (1S,3S) configuration, plays a crucial role in determining its biological activity. The precise three-dimensional arrangement of the atoms in the cyclobutane ring influences how the molecule interacts with biological targets, such as enzymes and receptors. This aspect is particularly important in medicinal chemistry, where the conformational flexibility and binding affinity of a compound can significantly impact its therapeutic efficacy.

In recent years, there has been growing interest in the development of chiral building blocks for drug design. The cyclobutane scaffold is known for its rigidity, which can enhance the binding specificity of small molecules to their biological targets. The presence of both hydroxyl and carboxylic acid functional groups in (1S,3S)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid provides multiple sites for chemical modification, allowing for the synthesis of derivatives with tailored properties.

The aromatic ring in this compound, specifically the 2-methyl-4-nitrophenyl group, contributes to its electronic properties and potential interactions with biological systems. The nitro group is a well-known pharmacophore that can influence the reactivity and binding characteristics of a molecule. Additionally, the methyl substituent can affect the spatial orientation of the aromatic ring, further modulating its interaction with biological targets.

Recent studies have highlighted the importance of understanding the conformational dynamics of such complex molecules. Computational methods, including molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate the structural behavior of (1S,3S)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid. These studies have provided valuable insights into how the molecule adopts different conformations in solution and how these conformations relate to its biological activity.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves careful control over reaction conditions to ensure high enantiomeric purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of complex molecules like this one more efficiently than ever before.

In the context of drug discovery, (1S,3S)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid has shown potential as a lead compound for further development. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents. Researchers are exploring various modifications to optimize its pharmacokinetic properties and enhance its bioavailability.

The role of computational chemistry in drug design cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound will interact with biological targets. By simulating these interactions computationally, scientists can identify potential lead compounds more efficiently and reduce the time required for experimental validation.

The chemical properties of this compound also make it useful for other applications beyond pharmaceuticals. For instance, it can serve as a building block for synthesizing more complex molecules or as a ligand in catalytic systems. Its rigid structure and multiple functional groups provide ample opportunities for chemical innovation.

Future research directions may focus on exploring new synthetic pathways to improve yield and scalability. Additionally, investigating the biological activity of derivatives of this compound could lead to novel therapeutic agents with improved efficacy and reduced side effects. The combination of experimental chemistry and computational modeling will be key to unlocking the full potential of this molecule.

In conclusion, (1S,3S)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid (CAS No. 2059909-36-1) is a structurally fascinating compound with significant potential in pharmaceutical research and development. Its unique stereochemistry, functional groups, and aromatic substituents make it a valuable tool for designing novel therapeutic agents. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in advancing drug discovery efforts worldwide.

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